(-)-Fenfluraminhydrochlorid

Übersicht

Beschreibung

(-)-Fenfluramine hydrochloride is a chemical compound known for its pharmacological properties, particularly in the treatment of obesity. It is the hydrochloride salt form of fenfluramine, which is a racemic mixture of two enantiomers. The compound acts primarily as an appetite suppressant and has been used in various therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (-)-fenfluramine hydrochloride is used as a chiral building block for the synthesis of other complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: In biological research, the compound is used to study the effects of serotonin release and reuptake. It serves as a tool to understand the mechanisms of appetite suppression and other serotonin-mediated processes.

Medicine: Medically, (-)-fenfluramine hydrochloride has been used in the treatment of obesity due to its appetite-suppressing properties. It has also been investigated for its potential in treating other conditions such as epilepsy and certain neuropsychiatric disorders.

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs targeting serotonin pathways. Its unique properties make it a valuable component in drug discovery and development.

Wirkmechanismus

Target of Action

(-)-Fenfluramine hydrochloride primarily targets the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, (-)-Fenfluramine hydrochloride increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

(-)-Fenfluramine hydrochloride acts as a serotonin releasing agent . It enters the presynaptic neuron via SERT and triggers the release of stored serotonin into the synaptic cleft . This results in an increased concentration of serotonin in the synaptic cleft, leading to prolonged activation of the postsynaptic serotonin receptors .

Biochemical Pathways

The increased serotonergic neurotransmission induced by (-)-Fenfluramine hydrochloride affects various biochemical pathways. One of the key pathways is the cyclic adenosine monophosphate (cAMP) pathway . Activation of serotonin receptors can lead to the activation of adenylyl cyclase, increasing the production of cAMP. This can then activate protein kinase A, leading to various downstream effects such as changes in gene expression .

Pharmacokinetics

(-)-Fenfluramine hydrochloride is well absorbed after oral administration, and it undergoes extensive metabolism in the liver. Its primary metabolite is norfenfluramine, which also acts as a serotonin releasing agent . The elimination half-life of (-)-Fenfluramine hydrochloride is approximately 20 hours, allowing for once or twice daily dosing .

Result of Action

The increased serotonergic neurotransmission resulting from the action of (-)-Fenfluramine hydrochloride can have various effects at the molecular and cellular level. These include changes in gene expression, enhanced synaptic plasticity, and modulation of neuronal firing rates . Clinically, (-)-Fenfluramine hydrochloride has been shown to reduce the frequency of seizures in patients with Dravet syndrome, a severe form of epilepsy .

Action Environment

The action, efficacy, and stability of (-)-Fenfluramine hydrochloride can be influenced by various environmental factors. For example, the presence of certain food items can affect the absorption of the drug. Additionally, factors such as pH can affect the stability of the drug. Furthermore, individual factors such as age, sex, genetic factors, and disease state can influence the pharmacokinetics and pharmacodynamics of (-)-Fenfluramine hydrochloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-fenfluramine hydrochloride typically involves the resolution of racemic fenfluramine. One common method is the use of chiral resolution agents to separate the enantiomers. The resolved (-)-fenfluramine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (-)-fenfluramine hydrochloride involves large-scale chiral resolution processes. These processes often utilize high-performance liquid chromatography (HPLC) or other advanced separation techniques to achieve the desired enantiomeric purity. The resolved enantiomer is then converted to its hydrochloride salt through standard acid-base reactions.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Fenfluramine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

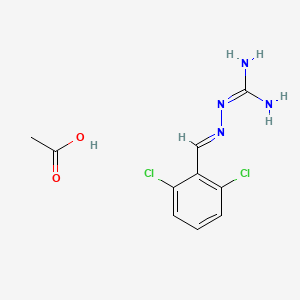

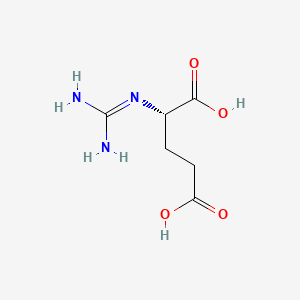

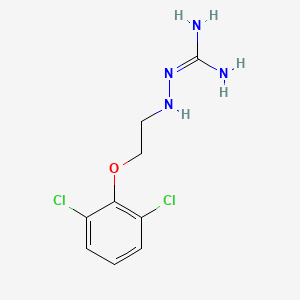

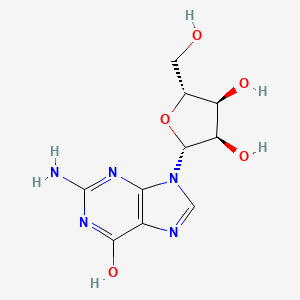

Vergleich Mit ähnlichen Verbindungen

Dexfenfluramine: A related compound that is the dextrorotatory enantiomer of fenfluramine. It has similar pharmacological properties but is more selective for serotonin release.

Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant. Unlike (-)-fenfluramine hydrochloride, fluoxetine does not promote serotonin release.

Sibutramine: A compound with both serotonin and norepinephrine reuptake inhibitory properties, used as an appetite suppressant.

Uniqueness: (-)-Fenfluramine hydrochloride is unique in its dual action of promoting serotonin release and inhibiting its reuptake. This dual mechanism makes it particularly effective as an appetite suppressant compared to other compounds that only inhibit serotonin reuptake.

Eigenschaften

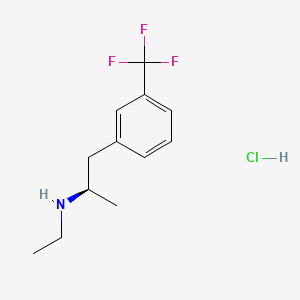

IUPAC Name |

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048872 | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-78-2 | |

| Record name | Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

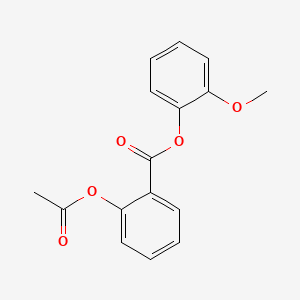

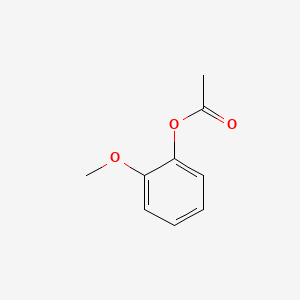

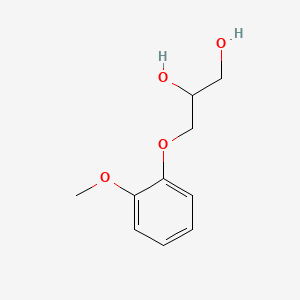

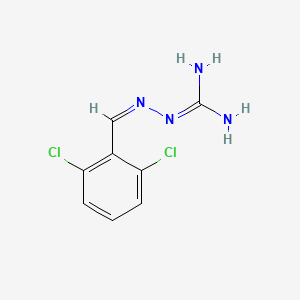

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

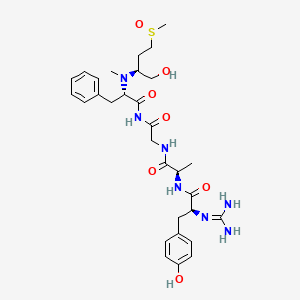

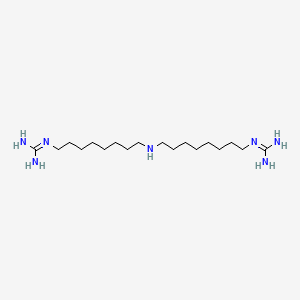

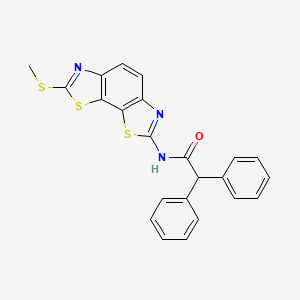

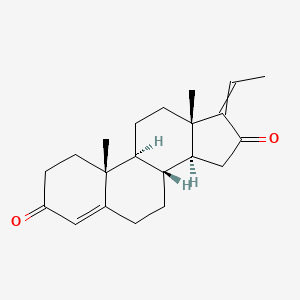

Feasible Synthetic Routes

A: (-)-Fenfluramine hydrochloride is an indirect serotonin receptor agonist. It exerts its effects primarily by enhancing serotonergic neurotransmission. []

A: (-)-Fenfluramine hydrochloride is believed to increase serotonin levels in the brain by both stimulating the release of serotonin from presynaptic neurons and inhibiting its reuptake. [, , , ] This leads to enhanced activation of postsynaptic serotonin receptors.

A: While its primary action is on the serotonergic system, studies suggest (-)-fenfluramine hydrochloride may also influence dopamine and norepinephrine metabolism, although the exact mechanisms are not fully understood. [, ]

A: The specific downstream effects are complex and depend on the brain region and receptor subtypes involved. Generally, increased serotonin signaling can influence mood, appetite, sleep, and cognition. [, , , ]

A: The molecular formula of (-)-fenfluramine hydrochloride is C12H17ClF3N, and its molecular weight is 267.72 g/mol. []

A: Yes, researchers have utilized infrared spectroscopy to analyze (-)-fenfluramine hydrochloride and differentiate it from other compounds. []

A: While the provided research does not delve deeply into material compatibility in a broader sense, it does highlight the influence of factors like grain size, sample treatment, and defects on the thermal behavior of (-)-fenfluramine hydrochloride, particularly the breakdown of hydrogen bonds. [] This suggests the stability of the compound can be influenced by environmental factors and processing methods.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-fenfluramine hydrochloride.

ANone: The provided research papers do not cover any aspects of computational chemistry or modeling applied to (-)-fenfluramine hydrochloride.

A: The provided research highlights that temperature plays a significant role in the stability of (-)-fenfluramine hydrochloride's crystal structure. It exists in an α-phase at room temperature, characterized by hydrogen bonds between molecules. Annealing above a critical temperature disrupts these hydrogen bonds, leading to a transition to a γ-phase. [] This suggests temperature control is crucial during manufacturing and storage.

ANone: The provided research does not specifically address SHE regulations related to (-)-fenfluramine hydrochloride.

A: (-)-Fenfluramine hydrochloride undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathway involves deethylation to its active metabolite, (-)-norfenfluramine. [, ] Both the parent compound and its metabolites are mainly excreted in the urine. []

A: While (-)-fenfluramine hydrochloride was previously used as an appetite suppressant in obesity treatment, it was withdrawn from the market due to serious adverse effects. [, , , ]

A: Some research has investigated (-)-fenfluramine hydrochloride in the context of canine acral lick dermatitis, an animal model of obsessive-compulsive disorder. The results showed that (-)-fenfluramine hydrochloride, along with other serotonin uptake blocking drugs, was clinically effective in treating this condition, suggesting potential therapeutic benefits in obsessive-compulsive disorder. []

ANone: The provided research papers do not discuss any resistance mechanisms or cross-resistance associated with (-)-fenfluramine hydrochloride.

A: Yes, (-)-fenfluramine hydrochloride was withdrawn from the market due to an association with valvular heart disease and pulmonary hypertension. [, , , ] These serious side effects led to its discontinuation as an appetite suppressant.

ANone: The provided research papers do not offer insights into specific drug delivery and targeting strategies for (-)-fenfluramine hydrochloride.

A: Plasma prolactin levels are used as a neuroendocrine marker for assessing central serotonergic function in response to (-)-fenfluramine hydrochloride administration. [, , ] Increased prolactin release following (-)-fenfluramine hydrochloride challenge is indicative of serotonergic activity.

A: Gas chromatography (GC) is a widely employed technique for measuring (-)-fenfluramine hydrochloride and its metabolite, (-)-norfenfluramine, in plasma and urine samples. [] This method often involves derivatization steps to enhance sensitivity and selectivity. Additionally, ultra-high performance liquid chromatography (UPLC) coupled with a photodiode array detector (DAD) has been utilized to rapidly detect (-)-fenfluramine hydrochloride in products like weight-controlling health foods. []

ANone: The provided research does not offer information regarding the environmental impact or degradation of (-)-fenfluramine hydrochloride.

A: While the research mentions the use of ethanol for recrystallization, it doesn't provide detailed studies on the dissolution rate or solubility of (-)-fenfluramine hydrochloride in various media. []

ANone: The research papers do not provide in-depth discussions on the specific validation parameters (accuracy, precision, specificity) for the analytical methods used to quantify (-)-fenfluramine hydrochloride.

ANone: The documents do not delve into specific quality control and assurance measures for (-)-fenfluramine hydrochloride.

ANone: The provided research does not cover (-)-fenfluramine hydrochloride's potential to elicit immune responses or strategies to address immunogenicity.

A: While the exact mechanisms are not fully elucidated in the provided research, it is known that (-)-fenfluramine hydrochloride interacts with serotonin transporters to exert its pharmacological effects. [, ]

ANone: The research does not elaborate on whether (-)-fenfluramine hydrochloride induces or inhibits drug-metabolizing enzymes.

ANone: The provided research does not specifically address the biocompatibility or biodegradability of (-)-fenfluramine hydrochloride.

ANone: The provided research does not contain information about recycling or waste management procedures for (-)-fenfluramine hydrochloride.

A: The research highlights the use of various techniques like gas chromatography, high-performance liquid chromatography, and echocardiography, indicating the involvement of advanced analytical and imaging tools in studying (-)-fenfluramine hydrochloride. [, , ]

A: The research showcases the involvement of multiple disciplines, including pharmacology, neuroscience, cardiology, and analytical chemistry, in understanding the properties, effects, and safety profile of (-)-fenfluramine hydrochloride. [, , , ] This highlights the importance of interdisciplinary collaboration in pharmaceutical research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.